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Compound of Interest

Compound Name: Ethyl 3-aminopicolinate

Cat. No.: B028016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Ethyl 3-aminopicolinate and its

derivatives. It includes step-by-step procedures for the preparation of the core molecule and

subsequent derivatization to obtain N-acyl and urea-substituted analogues. These compounds

are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and

other therapeutic agents.

Introduction
Ethyl 3-aminopicolinate is a valuable scaffold in drug discovery, serving as a key intermediate

for the synthesis of a diverse range of bioactive molecules. The presence of a primary amino

group and an ester functionality on the pyridine ring allows for versatile chemical modifications,

leading to the generation of libraries of compounds for screening. Derivatives of this core

structure have been explored for various therapeutic applications, including as inhibitors of p38

MAP kinase, which is implicated in inflammatory diseases and cancer.

Synthesis of Ethyl 3-Aminopicolinate
The synthesis of Ethyl 3-aminopicolinate is achieved through a two-step process starting

from Quinolinic acid (Pyridine-2,3-dicarboxylic acid). The first step involves the formation of the

intermediate, 3-aminopicolinic acid, via a Hofmann rearrangement of the corresponding

diamide. The second step is a Fischer esterification to yield the final product.
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Logical Workflow for the Synthesis of Ethyl 3-
Aminopicolinate

Step 1: Synthesis of 3-Aminopicolinic Acid

Step 2: Esterification

Quinolinic Acid

Quinolinimide

 (i) Ac2O, heat

2,3-Pyridinedicarboxamide

 (ii) NH4OH

3-Aminopicolinic Acid

 (iii) NaOBr (Hofmann Rearrangement)

3-Aminopicolinic Acid

Ethyl 3-aminopicolinate

 (iv) EtOH, H2SO4 (cat.), reflux

Click to download full resolution via product page

Caption: Overall synthetic route to Ethyl 3-aminopicolinate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b028016?utm_src=pdf-body
https://www.benchchem.com/product/b028016?utm_src=pdf-body
https://www.benchchem.com/product/b028016?utm_src=pdf-body-img
https://www.benchchem.com/product/b028016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Step 1: Synthesis of 3-Aminopicolinic Acid

This procedure involves the conversion of Quinolinic acid to 2,3-Pyridinedicarboxamide

followed by a Hofmann rearrangement.

Materials: Quinolinic acid, Acetic anhydride (Ac₂O), Ammonium hydroxide (NH₄OH), Bromine

(Br₂), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

Procedure:

Formation of Quinolinimide: A mixture of Quinolinic acid (1 eq) and acetic anhydride (2 eq)

is heated at reflux for 2 hours. The reaction mixture is cooled, and the precipitated solid is

filtered, washed with ether, and dried to afford Quinolinimide.

Formation of 2,3-Pyridinedicarboxamide: Quinolinimide (1 eq) is treated with concentrated

ammonium hydroxide (5 eq) and heated in a sealed tube at 150°C for 5 hours. The

resulting solution is cooled, and the precipitated 2,3-Pyridinedicarboxamide is collected by

filtration.

Hofmann Rearrangement: To a cold solution of sodium hydroxide (4 eq) in water, bromine

(1.1 eq) is added dropwise while maintaining the temperature below 10°C. To this freshly

prepared sodium hypobromite solution, 2,3-Pyridinedicarboxamide (1 eq) is added in

portions. The reaction mixture is slowly heated to 80°C and maintained for 2 hours. After

cooling, the solution is acidified with concentrated HCl to pH 3-4. The precipitated 3-

Aminopicolinic acid is filtered, washed with cold water, and dried.

Step 2: Synthesis of Ethyl 3-aminopicolinate

This step involves the Fischer esterification of 3-Aminopicolinic acid.

Materials: 3-Aminopicolinic acid, Absolute ethanol (EtOH), Concentrated sulfuric acid

(H₂SO₄), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Anhydrous magnesium

sulfate (MgSO₄).

Procedure:
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A suspension of 3-Aminopicolinic acid (1 eq) in absolute ethanol (10 vol) is cooled in an

ice bath.

Concentrated sulfuric acid (0.2 eq) is added dropwise with stirring.

The reaction mixture is heated at reflux for 12-16 hours.

The excess ethanol is removed under reduced pressure.

The residue is dissolved in water and neutralized with a saturated solution of sodium

bicarbonate.

The aqueous layer is extracted with dichloromethane (3 x 10 vol).

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure to yield Ethyl 3-aminopicolinate as a solid. The

crude product can be purified by recrystallization from ethanol/water.

Compound
Molecular
Formula

Molecular
Weight

Melting Point
(°C)

Yield (%)

3-Aminopicolinic

Acid
C₆H₆N₂O₂ 138.12 210-212 ~60-70

Ethyl 3-

aminopicolinate
C₈H₁₀N₂O₂ 166.18 131-133 ~80-90

Table 1: Physical and chemical data for the synthesized compounds.

Synthesis of Ethyl 3-Aminopicolinate Derivatives
The 3-amino group of Ethyl 3-aminopicolinate is a versatile handle for further derivatization,

such as N-acylation and urea formation.

Workflow for Derivatization of Ethyl 3-aminopicolinate
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Ethyl 3-aminopicolinate

N-Acyl Derivative

 RCOCl, Pyridine, DCM

Urea Derivative

 R-N=C=O, TEA, DCM
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[https://www.benchchem.com/product/b028016#step-by-step-synthesis-of-ethyl-3-
aminopicolinate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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